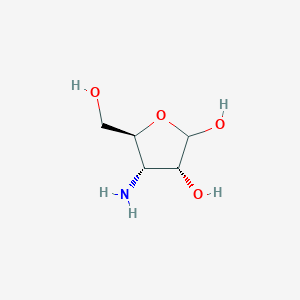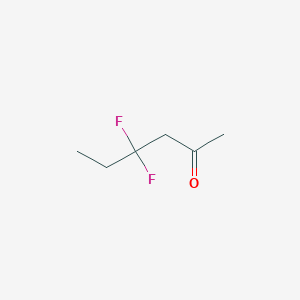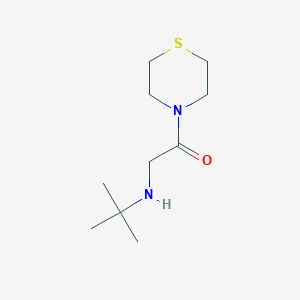
2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one is a synthetic organic compound that features a thiomorpholine ring and a tert-butylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of thiomorpholine with tert-butylamine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of secondary amines or other reduced derivatives.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May be investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or chemicals.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butylamino)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2-(tert-Butylamino)-1-(piperidin-4-yl)ethan-1-one: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in 2-(tert-Butylamino)-1-(thiomorpholin-4-yl)ethan-1-one may confer unique chemical and biological properties compared to its analogs with different ring structures.
Propiedades
Fórmula molecular |
C10H20N2OS |
|---|---|
Peso molecular |
216.35 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C10H20N2OS/c1-10(2,3)11-8-9(13)12-4-6-14-7-5-12/h11H,4-8H2,1-3H3 |
Clave InChI |
ARVBORVPHFKODX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(=O)N1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



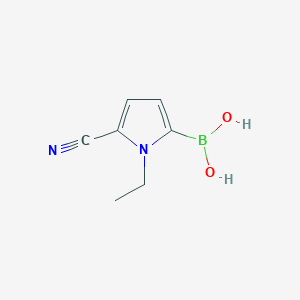
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)

![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
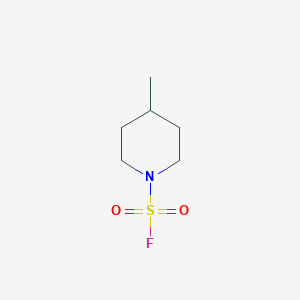
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)
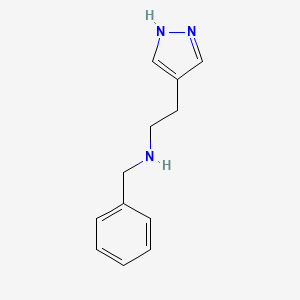
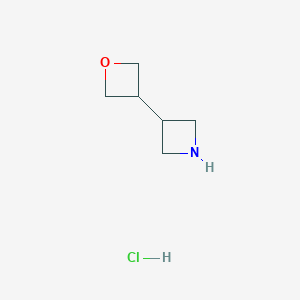
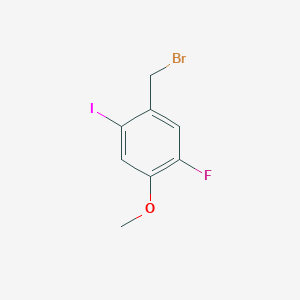
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
